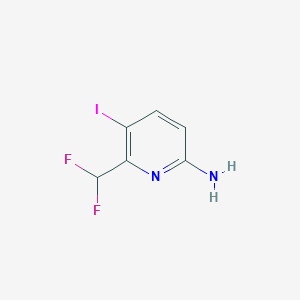

6-(Difluoromethyl)-5-iodopyridin-2-amine

説明

6-(Difluoromethyl)-5-iodopyridin-2-amine is a halogenated pyridine derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and an iodine atom at the 5-position of the pyridine ring. The iodine substituent introduces steric bulk and polarizability, which may influence reactivity in cross-coupling reactions or interactions with biological targets.

特性

分子式 |

C6H5F2IN2 |

|---|---|

分子量 |

270.02 g/mol |

IUPAC名 |

6-(difluoromethyl)-5-iodopyridin-2-amine |

InChI |

InChI=1S/C6H5F2IN2/c7-6(8)5-3(9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |

InChIキー |

VSCHYRGKHMQINK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1I)C(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by iodination. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. This reaction is often catalyzed by transition metals like copper or silver under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps like halogenation, metal-catalyzed cross-coupling reactions, and purification techniques to obtain the desired product in high yield and purity .

化学反応の分析

Types of Reactions

6-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a wide range of substituted pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

科学的研究の応用

6-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs for cancer, infectious diseases, and neurological disorders.

作用機序

The mechanism of action of 6-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 6-(Difluoromethyl)-5-iodopyridin-2-amine can be contextualized against related pyridine derivatives (Table 1). Key comparison criteria include substituent effects, physicochemical properties, and applications.

Table 1: Comparison of 6-(Difluoromethyl)-5-iodopyridin-2-amine with Analogous Pyridine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Iodine vs. In contrast, the fluorine atom in 6-(Difluoromethyl)-5-fluoropyridin-2-amine enhances metabolic stability and lipophilicity, aligning with trends observed in fluorinated pharmaceuticals .

- Difluoromethyl (-CF₂H) vs. Methyl groups, as in 5-iodo-6-methylpyridin-2-amine, offer steric bulk without significant electronic perturbation .

Physicochemical Properties

- pKa and Solubility :

6-(Difluoromethyl)-5-fluoropyridin-2-amine has a predicted pKa of 2.10, indicating protonation at physiological pH, which could enhance water solubility compared to the iodine analog . The iodine substituent’s polarizability may increase molecular weight and reduce solubility. - Synthetic Utility : The iodine atom in 6-(Difluoromethyl)-5-iodopyridin-2-amine facilitates functionalization via halogen-metal exchange or nucleophilic substitution, whereas fluorine analogs are more likely to undergo electrophilic aromatic substitution .

生物活性

6-(Difluoromethyl)-5-iodopyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and iodine substituents, which are known to influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-(Difluoromethyl)-5-iodopyridin-2-amine is , with a molecular weight of 276.04 g/mol. The structure features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with an iodine atom, along with a difluoromethyl group at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.04 g/mol |

| IUPAC Name | 6-(Difluoromethyl)-5-iodopyridin-2-amine |

| SMILES | FC(F)C1=C(N)C=CC=N1I |

Antimicrobial Properties

Research indicates that 6-(Difluoromethyl)-5-iodopyridin-2-amine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest that it operates within a low micromolar range, indicating significant potency.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 3.0 |

| HeLa (Cervical Cancer) | 2.0 |

The mechanisms underlying the biological activity of 6-(Difluoromethyl)-5-iodopyridin-2-amine are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, preventing further division and growth of cancer cells.

Case Studies

Recent studies have explored the efficacy of 6-(Difluoromethyl)-5-iodopyridin-2-amine in various experimental models:

- Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with flow cytometry analyses confirming increased apoptosis rates.

- In Vivo Model : In an animal model of breast cancer, administration of the compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。